



Application Notes and Protocols for Cocrystallization of Ethoxzolamide in Structural Biology

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Compound of Interest		
Compound Name:	Ethoxzolamide	
Cat. No.:	B1671626	Get Quote

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These application notes provide a comprehensive guide to the co-crystallization of **Ethoxzolamide** with its primary target, carbonic anhydrase (CA), for structural biology studies. The protocols outlined below are designed to facilitate the determination of high-resolution crystal structures of **Ethoxzolamide**-protein complexes, offering critical insights for structure-based drug design and development.

Introduction

Ethoxzolamide is a potent sulfonamide inhibitor of carbonic anhydrases, enzymes that catalyze the reversible hydration of carbon dioxide.[1] This inhibitory action is central to its therapeutic effects, including the reduction of intraocular pressure in the treatment of glaucoma. [2] Elucidating the precise binding interactions between **Ethoxzolamide** and its target proteins through X-ray crystallography is paramount for understanding its mechanism of action and for the rational design of next-generation inhibitors with improved specificity and efficacy.[1][3]

This document provides detailed protocols for the co-crystallization of **Ethoxzolamide**, focusing on its well-characterized interaction with human carbonic anhydrase II (hCA II). Additionally, it presents quantitative data on **Ethoxzolamide**'s binding affinity to various CA isoforms and summarizes the crystallographic data obtained for the **Ethoxzolamide**-hCA II complex.



Data Presentation

Table 1: Inhibition Constants (Ki) of Ethoxzolamide for

Human Carbonic Anhydrase Isoforms

Carbonic Anhydrase Isoform	Inhibition Constant (Ki) (nM)
hCA I	250
hCA II	12
hCA IV	78
hCA VA	45
hCA VB	30
hCA VII	2.5
hCA IX	25
hCA XII	5.7
hCA XIII	18

Data sourced from various biochemical assays.

Table 2: Crystallographic Data for Ethoxzolamide-hCA II Complex



Data Collection	
PDB ID	2J93
Resolution (Å)	1.45
Space group	P21
Unit cell dimensions (Å)	a=43.1, b=41.9, c=73.3, β=104.5°
Refinement	
R-work / R-free	0.168 / 0.204
No. of atoms (protein/ligand/water)	2045 / 19 / 231
B-factors (protein/ligand/water)	12.3 / 11.8 / 22.1
R.m.s. deviations (bonds/angles)	0.012 Å / 1.3°

Data from the X-ray crystal structure of **Ethoxzolamide** complexed to human isoform II.[1][3]

Experimental Protocols

Protocol 1: Recombinant Human Carbonic Anhydrase II (hCA II) Expression and Purification

This protocol describes the expression and purification of hCA II, a necessary prerequisite for co-crystallization studies.

1. Expression:

- Transform E. coli BL21(DE3) cells with a plasmid containing the gene for human CA II.
- Grow the cells in Luria-Bertani (LB) medium supplemented with the appropriate antibiotic at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
- Induce protein expression by adding 0.4 mM isopropyl β -D-1-thiogalactopyranoside (IPTG) and continue to grow the culture overnight at 25°C.
- Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C.

2. Purification:



- Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 150 mM NaCl, 1 mM PMSF).
- · Lyse the cells by sonication on ice.
- Clarify the lysate by centrifugation at 15,000 x g for 30 minutes at 4°C.
- Purify hCA II from the supernatant using an affinity chromatography column, such as a Sepharose-iminodiacetate-Zn²⁺ column, which has been shown to bind hCA II without the need for a histidine tag.[4]
- Elute the protein using a suitable buffer, for example, a buffer containing a competitive inhibitor or a change in pH.
- Further purify the protein using size-exclusion chromatography (gel filtration) with a column pre-equilibrated in a buffer such as 20 mM Tris-HCl pH 8.0, 100 mM NaCl.
- Assess the purity of the protein by SDS-PAGE. The expected molecular weight of hCA II is approximately 29 kDa.
- Concentrate the purified protein to 10-20 mg/mL for crystallization trials.

Protocol 2: Co-crystallization of Ethoxzolamide with hCA II using Hanging Drop Vapor Diffusion

This protocol details the steps for setting up co-crystallization trials of **Ethoxzolamide** with hCA II.

1. Complex Formation:

- Prepare a stock solution of Ethoxzolamide in a suitable solvent, such as dimethyl sulfoxide (DMSO).
- To the purified hCA II solution (at 10-20 mg/mL), add the **Ethoxzolamide** stock solution to achieve a final molar ratio of protein to inhibitor of approximately 1:5 to 1:10.
- Incubate the protein-ligand mixture on ice for at least 1 hour to allow for complex formation.

2. Crystallization Setup:

- Use a 24-well crystallization plate and siliconized cover slips.
- Pipette 500 μL of the reservoir solution into each well of the plate. The reported successful reservoir solution for the Ethoxzolamide-hCA II complex is 2.0 M ammonium sulfate in 0.1 M Tris-HCl pH 8.5.[1][3]
- On a clean cover slip, pipette 1 μL of the protein-**Ethoxzolamide** complex solution.
- Pipette 1 μ L of the reservoir solution and mix it with the drop of the complex solution.

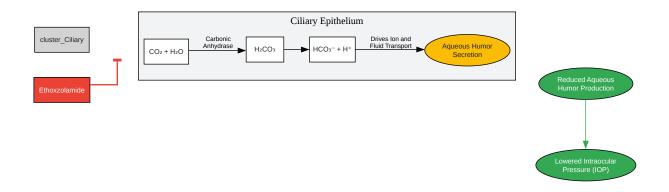


- Invert the cover slip and place it over the well, ensuring a good seal with vacuum grease to create a hanging drop.
- Incubate the crystallization plates at a constant temperature, typically 4°C or 20°C.
- Monitor the drops for crystal growth over a period of several days to weeks.
- 3. Crystal Handling and Data Collection:
- Once crystals of suitable size and quality have grown, they need to be cryo-protected before being flash-cooled in liquid nitrogen for X-ray diffraction analysis.
- A suitable cryoprotectant solution can be prepared by adding a cryoprotectant agent (e.g., glycerol or ethylene glycol) to the reservoir solution to a final concentration of 20-30% (v/v).
- Briefly soak the crystal in the cryoprotectant solution before flash-cooling.
- Collect X-ray diffraction data at a synchrotron source.

Visualizations

Signaling Pathway and Experimental Workflow

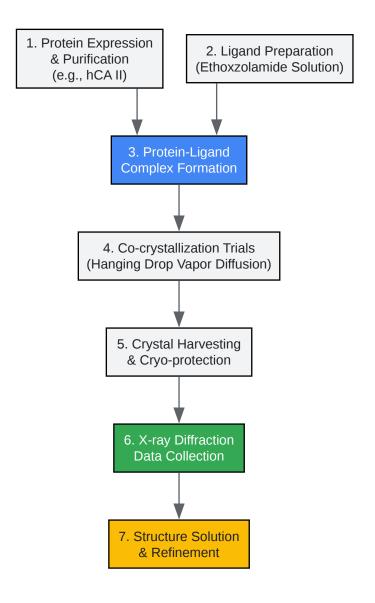
The following diagrams illustrate the key signaling pathway inhibited by **Ethoxzolamide** and the general experimental workflow for co-crystallization.



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Caption: Mechanism of **Ethoxzolamide** in reducing intraocular pressure.



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Caption: General workflow for **Ethoxzolamide** co-crystallization.

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